1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole
Overview
Description
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole is not fully understood, but it is believed to act on the endocannabinoid system. It has been shown to bind to the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, inflammation, and immune response.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect neurons from damage by reducing oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can affect its efficacy and reproducibility.
Future Directions
There are several future directions for the study of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole. One potential area of research is its use in the treatment of cancer, as it has been shown to have anti-tumor properties. Another area of research is its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5/c1-14-7-8-15(19)13-16(14)24-17(20-21-22-24)18(9-3-2-4-10-18)23-11-5-6-12-23/h7-8,13H,2-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHTXJYUPODYOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCCC3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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